tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane
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Overview
Description
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is a complex organosilicon compound. It is characterized by the presence of a tert-butyl-dimethylsilyl group attached to a tetrahydropyran ring, which is further substituted with phenylmethoxy groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenylmethoxy derivatives.
Reduction: Reduction reactions can target the oxan ring or the phenylmethoxy groups.
Substitution: The tert-butyl-dimethylsilyl group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and bases like imidazole for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups can yield phenylmethoxy ketones, while reduction can produce phenylmethoxy alcohols.
Scientific Research Applications
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane involves the formation of stable silyl ethers that protect hydroxyl groups from unwanted reactions. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing nucleophilic attack on the protected hydroxyl group. This stability is crucial in multi-step synthetic processes where selective deprotection is required at later stages .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-dimethylsilyloxyacetaldehyde: Used as a versatile reagent in synthetic glycobiology.
Dimethyl (2R,3S)-2,3-bis{[tert-butyl(dimethyl)silyl]oxy}butanedioate: Employed in the synthesis of complex organic molecules.
Tert-butyl({(2R,3S)-3-[(methoxymethoxy)methyl]-2-oxiranyl}methoxy)dimethylsilane: Utilized in stereocontrolled organic syntheses.
Uniqueness
Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is unique due to its tetrahydropyran ring structure substituted with multiple phenylmethoxy groups. This structural complexity provides enhanced stability and reactivity, making it a valuable compound in advanced synthetic applications .
Properties
Molecular Formula |
C40H50O6Si |
---|---|
Molecular Weight |
654.9 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C40H50O6Si/c1-40(2,3)47(4,5)45-30-35-36(41-26-31-18-10-6-11-19-31)37(42-27-32-20-12-7-13-21-32)38(43-28-33-22-14-8-15-23-33)39(46-35)44-29-34-24-16-9-17-25-34/h6-25,35-39H,26-30H2,1-5H3/t35-,36+,37+,38-,39-/m1/s1 |
InChI Key |
QXQZQDMMTWVWDX-VZMNNQEPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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